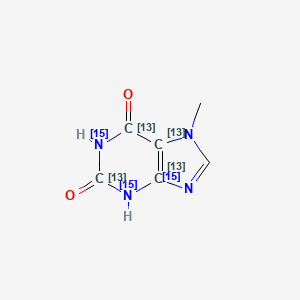
3-Methylxanthine-13C4,15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylxanthine-13C4,15N3 is a stable isotope-labeled compound of 3-Methylxanthine. It is a xanthine derivative and a cyclic guanosine monophosphate (GMP) inhibitor. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various research applications, particularly in the field of metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylxanthine-13C4,15N3 involves the incorporation of stable isotopes of carbon-13 and nitrogen-15 into the 3-Methylxanthine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The production process includes rigorous quality control measures to verify the isotopic labeling and chemical purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylxanthine-13C4,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the xanthine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the xanthine ring .
Aplicaciones Científicas De Investigación
3-Methylxanthine-13C4,15N3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of xanthine derivatives.
Biology: Employed in studies of enzyme activity and metabolic pathways involving xanthine derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 3-Methylxanthine-13C4,15N3 involves its role as a cyclic guanosine monophosphate (GMP) inhibitor. By inhibiting GMP, the compound affects various cellular processes, including smooth muscle relaxation and enzyme activity. The molecular targets include phosphodiesterases, which are enzymes that break down cyclic nucleotides. The inhibition of these enzymes leads to increased levels of cyclic nucleotides, resulting in various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylxanthine: The non-labeled version of the compound, used in similar research applications.
Theophylline: Another xanthine derivative with similar biological activities.
Caffeine: A well-known xanthine derivative with stimulant effects
Uniqueness
3-Methylxanthine-13C4,15N3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways and transformations of xanthine derivatives is crucial .
Propiedades
Fórmula molecular |
C6H6N4O2 |
|---|---|
Peso molecular |
173.09 g/mol |
Nombre IUPAC |
7-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)/i3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
Clave InChI |
PFWLFWPASULGAN-JVYICBGUSA-N |
SMILES isomérico |
CN1C=[15N][13C]2=[13C]1[13C](=O)[15NH][13C](=O)[15NH]2 |
SMILES canónico |
CN1C=NC2=C1C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
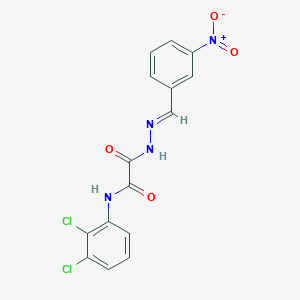
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
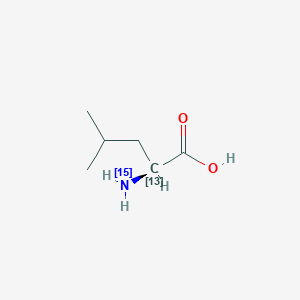
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
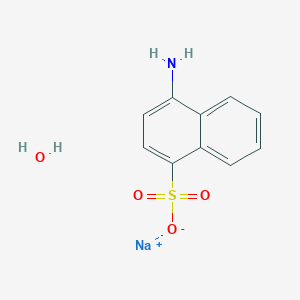

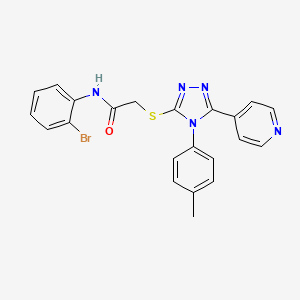
![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)

